
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as BBT, is a novel compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BBT is a hydrazone derivative of 5,6-diphenyl-1,2,4-triazine-3-amine, which is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine.
作用机制
The mechanism of action of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, this compound has been found to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling pathways.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to reduce oxidative stress and inflammation, which are implicated in various diseases such as cancer and neurodegenerative disorders.
实验室实验的优点和局限性
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. In addition, this compound has been shown to exhibit potent anticancer and antimicrobial activities, making it a potential candidate for drug development. However, there are some limitations to the use of this compound in lab experiments. For example, this compound has low solubility in water, which may limit its bioavailability and efficacy in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
未来方向
There are several future directions for the study of 4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone. One potential direction is the development of this compound-based drugs for the treatment of cancer and other diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Finally, the synthesis and characterization of novel this compound derivatives may lead to the discovery of more potent and selective compounds.
合成方法
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is synthesized by the reaction of 4-butoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or column chromatography. The yield of this compound is typically around 70-80%.
科学研究应用
4-Butoxybenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to possess anticancer, antiviral, and antimicrobial activities. In addition, this compound has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C26H25N5O |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
N-[(E)-(4-butoxyphenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C26H25N5O/c1-2-3-18-32-23-16-14-20(15-17-23)19-27-30-26-28-24(21-10-6-4-7-11-21)25(29-31-26)22-12-8-5-9-13-22/h4-17,19H,2-3,18H2,1H3,(H,28,30,31)/b27-19+ |
InChI 键 |
FEYDJLYIRWSIGJ-ZXVVBBHZSA-N |
手性 SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
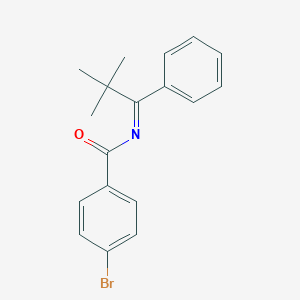
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
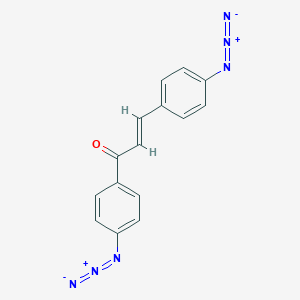

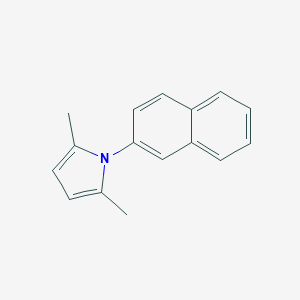
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)
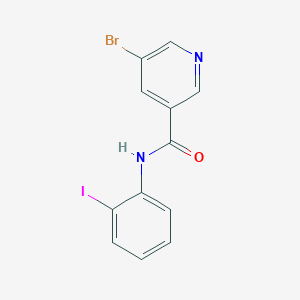


![4-{[({[4-(dimethylamino)phenyl]sulfanyl}methoxy)methyl]sulfanyl}-N,N-dimethylaniline](/img/structure/B273722.png)
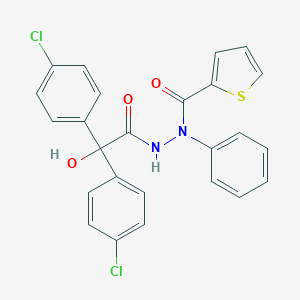
![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)